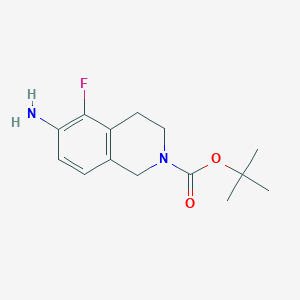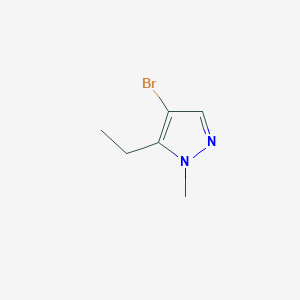
5-(Dimetilamino)picolinonitrilo
Descripción general
Descripción
5-(Dimethylamino)picolinonitrile is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Dimethylamino)picolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Dimethylamino)picolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Heterociclos
5-(Dimetilamino)picolinonitrilo: sirve como un intermedio versátil en la síntesis de una amplia gama de compuestos heterocíclicos. Su estructura, que presenta tanto un grupo amino como un grupo nitrilo, le permite someterse a diversas transformaciones químicas para crear heterociclos complejos . Estos heterociclos son estructuras fundamentales en muchos productos farmacéuticos y son cruciales para el desarrollo de nuevos medicamentos.
Actividad Biológica
Los derivados del compuesto han mostrado potencial en aplicaciones biológicas debido a su similitud estructural con moléculas bioactivas. La investigación indica que estos derivados se pueden utilizar para sintetizar nuevas clases de compuestos heterocíclicos biológicamente activos, lo que podría conducir a avances en aplicaciones biomédicas .
Química Verde
En la búsqueda de disolventes ecológicos, This compound se ha identificado como un precursor clave en la síntesis de disolventes no tóxicos e inofensivos. Estos disolventes, como Rhodiasolv PolarClean, se utilizan en varios procesos industriales y representan un paso significativo hacia la química sostenible .
Mecanismo De Acción
Target of Action
It is known that nitrile-containing pharmaceuticals can have a broad range of clinical targets
Mode of Action
Nitrile-containing pharmaceuticals are known to enhance binding affinity to the target, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance . The specific interactions of 5-(Dimethylamino)picolinonitrile with its targets would need to be elucidated through further experimental studies.
Biochemical Pathways
Nitrile-containing pharmaceuticals can influence a variety of biochemical pathways depending on their specific targets
Análisis Bioquímico
Biochemical Properties
5-(Dimethylamino)picolinonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical processes. The nature of these interactions often involves binding to the active site of the enzyme or altering its conformation, which can either enhance or inhibit the enzyme’s activity .
Cellular Effects
The effects of 5-(Dimethylamino)picolinonitrile on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in downstream signaling pathways. This, in turn, can affect gene expression by altering the transcriptional activity of specific genes. Additionally, 5-(Dimethylamino)picolinonitrile can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the metabolic flux and levels of metabolites .
Molecular Mechanism
At the molecular level, 5-(Dimethylamino)picolinonitrile exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation, affecting its catalytic activity. Additionally, 5-(Dimethylamino)picolinonitrile can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 5-(Dimethylamino)picolinonitrile can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that the compound remains stable for a certain period before undergoing degradation. This degradation can lead to a decrease in its efficacy and potency over time. In in vivo studies, the long-term effects of 5-(Dimethylamino)picolinonitrile on cellular function have been investigated, revealing that prolonged exposure can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 5-(Dimethylamino)picolinonitrile vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .
Metabolic Pathways
5-(Dimethylamino)picolinonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, it may enhance or inhibit the activity of enzymes involved in amino acid metabolism, thereby affecting the synthesis and degradation of amino acids. Additionally, 5-(Dimethylamino)picolinonitrile can interact with cofactors, such as NADH and ATP, influencing their availability and utilization in metabolic reactions .
Transport and Distribution
The transport and distribution of 5-(Dimethylamino)picolinonitrile within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. For instance, transporters may actively transport 5-(Dimethylamino)picolinonitrile into cells, while binding proteins may sequester it within specific organelles. This distribution can influence the compound’s activity and function, as its localization within cells determines its accessibility to target biomolecules .
Subcellular Localization
The subcellular localization of 5-(Dimethylamino)picolinonitrile is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism by modulating the activity of metabolic enzymes. The subcellular localization of 5-(Dimethylamino)picolinonitrile is determined by various factors, including its chemical properties and interactions with cellular machinery .
Propiedades
IUPAC Name |
5-(dimethylamino)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11(2)8-4-3-7(5-9)10-6-8/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVXHYBNPXIIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


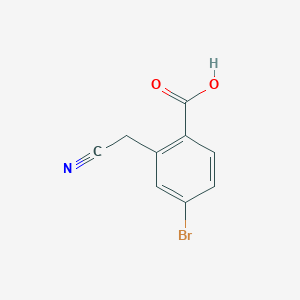
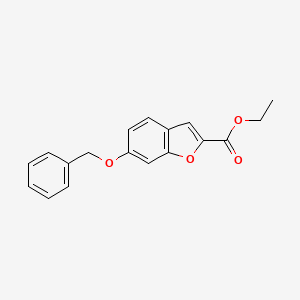
![6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine](/img/structure/B1529721.png)
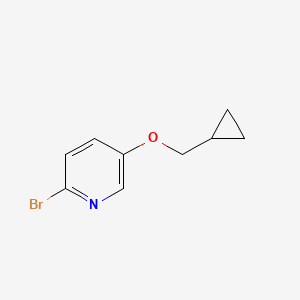
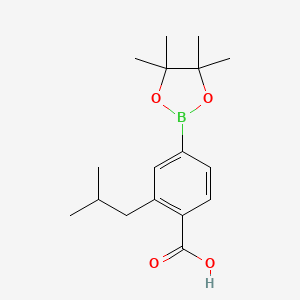

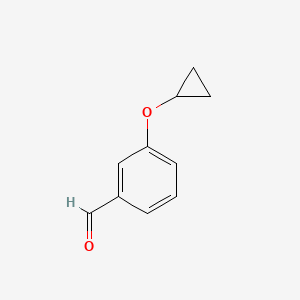

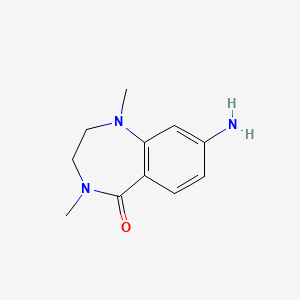
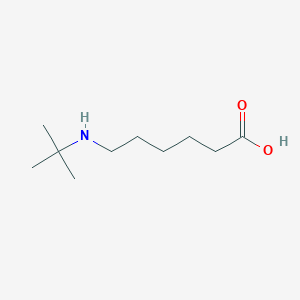
![3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid](/img/structure/B1529733.png)
